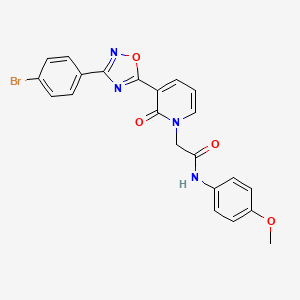

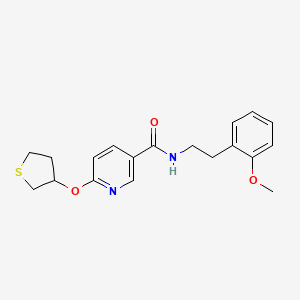

![molecular formula C19H21NO2 B2697533 1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one CAS No. 844853-91-4](/img/structure/B2697533.png)

1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one serves as a foundational compound in the synthesis of various chemically significant derivatives. Research has demonstrated its utility in generating 3-amino-2,3-dihydro-1H-benzo[f]chromenes and related carbonitriles through reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, highlighting its role in [4+2] cycloaddition processes with push-pull olefins (Lukashenko et al., 2020). Similarly, its interactions with potassium phthalimide in aqueous media have been explored for the synthesis of amino-benzochromenes, emphasizing green chemistry principles and high yield achievements (Kiyani & Ghorbani, 2014).

Catalysis and Green Chemistry

The compound's derivatives have also been synthesized using environmentally benign methods, such as nanostructured diphosphate Na2CaP2O7 catalysis in water, which supports the synthesis of 2-amino-chromenes with high atom economy and minimal waste (Solhy et al., 2010). Basic ionic liquids have catalyzed the synthesis of substituted 2-amino-2-chromenes, furthering the development of rapid, green synthetic methods in aqueous media (Gong et al., 2008).

Biological and Pharmaceutical Applications

Beyond its chemical properties, derivatives of 1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one have been evaluated for biological activities. For example, certain derivatives have shown potential as antibacterial agents, pointing towards their relevance in developing new antimicrobial treatments (Gomha & Abdel‐aziz, 2013). Another study focused on the synthesis of natural-product-inspired aminoalkyl-substituted 1-benzopyrans, revealing their significant antimalarial activities, thus indicating a promising avenue for antimalarial drug development (Uth et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-4-11-20(2)13-15-12-18(21)22-17-10-9-14-7-5-6-8-16(14)19(15)17/h5-10,12H,3-4,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRPCSKBIXTCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323397 |

Source

|

| Record name | 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one | |

CAS RN |

844853-91-4 |

Source

|

| Record name | 1-[[butyl(methyl)amino]methyl]benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Prop-2-yn-1-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2697450.png)

![2,5-dichloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2697451.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697452.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2697453.png)

![N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2697456.png)

![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)